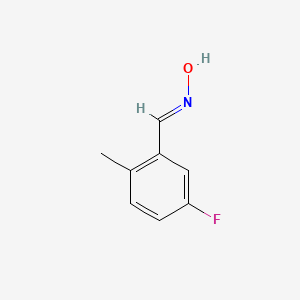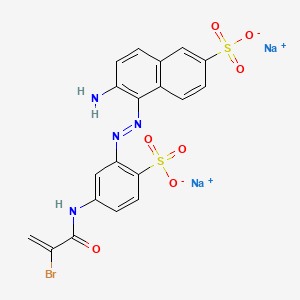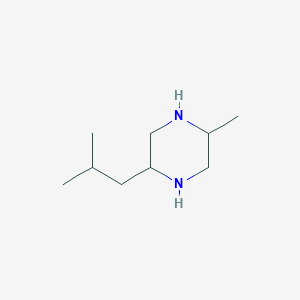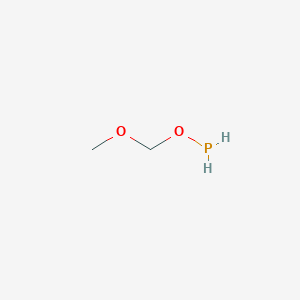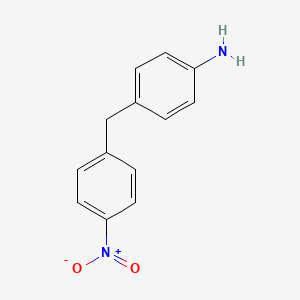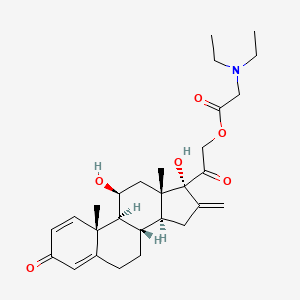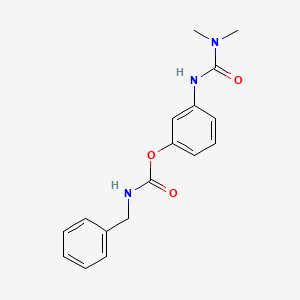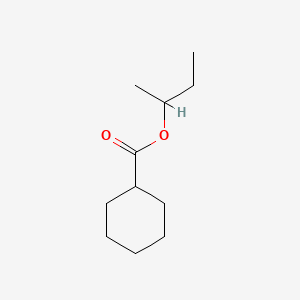![molecular formula C25H19BF4O B13786323 2,4-diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate](/img/structure/B13786323.png)
2,4-diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate is a pyrylium salt known for its unique chemical properties and applications. Pyrylium salts are a class of organic compounds characterized by a positively charged oxygen atom within a six-membered ring. This particular compound is notable for its stability and reactivity, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate typically involves the reaction of benzalacetophenone with acetophenone in the presence of fluoboric acid. The reaction is carried out in 1,2-dichloroethane at elevated temperatures (70-75°C) and involves refluxing for about an hour. The product is then crystallized and purified .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the pyrylium ion reacts with nucleophiles to form new C-N, C-O, and C-S bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
Major products formed from these reactions include various substituted pyrylium salts, reduced pyrylium derivatives, and complex organic molecules with new functional groups .
Applications De Recherche Scientifique
2,4-Diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate has several scientific research applications:
Chemistry: Used as a reactive matrix in MALDI-MS imaging for the detection and mapping of primary amines in biological tissues.
Biology: Facilitates the study of neurotransmitters and neuroactive substances in brain tissue sections.
Industry: Employed in the synthesis of complex organic compounds and as a sensitizer in photooxidation reactions.
Mécanisme D'action
The mechanism of action of 2,4-diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate involves its ability to form stable intermediates with nucleophiles. The pyrylium ion reacts with nucleophiles to form new bonds, facilitating various chemical transformations. This reactivity is attributed to the positively charged oxygen atom within the pyrylium ring, which acts as an electrophilic center .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Triphenylpyrylium tetrafluoroborate: Similar in structure but with an additional phenyl group, used in photooxidation and as a sensitizer.
2,4-Diphenyl-6-(4-methoxyphenyl)pyrylium tetrafluoroborate: Contains a methoxy group, used in various chemical reactions.
Uniqueness
2,4-Diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to efficiently derivatize primary amines and act as a reactive matrix in MALDI-MS imaging sets it apart from other pyrylium salts .
Propriétés
Formule moléculaire |
C25H19BF4O |
|---|---|
Poids moléculaire |
422.2 g/mol |
Nom IUPAC |
2,4-diphenyl-6-[(E)-2-phenylethenyl]pyrylium;tetrafluoroborate |
InChI |
InChI=1S/C25H19O.BF4/c1-4-10-20(11-5-1)16-17-24-18-23(21-12-6-2-7-13-21)19-25(26-24)22-14-8-3-9-15-22;2-1(3,4)5/h1-19H;/q+1;-1/b17-16+; |
Clé InChI |
QFUQCSKNJWLHHB-CMBBICFISA-N |
SMILES isomérique |
[B-](F)(F)(F)F.C1=CC=C(C=C1)/C=C/C2=[O+]C(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C=CC2=[O+]C(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


